methyl 2-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-imidazole-4-carboxylate
Description
Methyl 2-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-imidazole-4-carboxylate is a heterocyclic compound that contains both thiazole and imidazole rings. These rings are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s structure allows it to participate in various chemical reactions, making it a valuable molecule in scientific research and industrial applications.
Properties
IUPAC Name |
methyl 2-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-imidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-6-12-7(5-16-6)3-9-11-4-8(13-9)10(14)15-2/h4-5H,3H2,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSLUIDXKBIORH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CC2=NC=C(N2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-imidazole-4-carboxylate typically involves the formation of the thiazole and imidazole rings followed by their coupling. One common method involves the reaction of 2-methyl-4-thiazolylmethylamine with methyl 4-formylimidazole-5-carboxylate under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the heterocyclic rings.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Oxidation
The thiazole ring undergoes oxidation to form sulfoxides or sulfones. For example:
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Reaction with hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) oxidizes the sulfur atom in the thiazole ring.
Reduction
The imidazole ring can be reduced to dihydroimidazole derivatives:
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Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) selectively reduces the imidazole’s double bonds.
Substitution
Electrophilic and nucleophilic substitutions occur at reactive positions:
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Electrophilic substitution : Alkylation or acylation at nitrogen atoms using alkyl halides (e.g., CH3I) or acyl chlorides (e.g., acetyl chloride).
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Nucleophilic substitution : Replacement of the methyl ester group via hydrolysis or aminolysis.
Common Reagents and Conditions
Oxidation Products
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Sulfoxide derivative :
(m/z 283.08). -
Sulfone derivative :
(m/z 299.07).
Reduction Products
-
Dihydroimidazole : Characterized by loss of aromaticity in the imidazole ring (NMR: δ 3.2–4.1 ppm for CH2 groups) .
Substitution Products
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Carboxylic acid : Formed via ester hydrolysis (IR: 1700 cm⁻¹ for –COOH).
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Schiff bases : Condensation with aldehydes yields imine derivatives (UV-Vis: λmax ~320 nm) .
Mechanistic Insights
-
Thiazole oxidation proceeds via electrophilic attack on sulfur, forming a sulfonium intermediate.
-
Imidazole reduction follows a stepwise hydride transfer mechanism, stabilizing the transition state through resonance .
-
Ester hydrolysis occurs via nucleophilic acyl substitution, with hydroxide ion attacking the carbonyl carbon.
Scientific Research Applications
Antimicrobial Activity
Methyl 2-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-imidazole-4-carboxylate exhibits significant antimicrobial properties. Research indicates that it is effective against a range of bacterial and fungal strains. The thiazole moiety enhances the compound's ability to penetrate microbial cell walls, making it a candidate for developing new antimicrobial agents.
Anticancer Properties
Studies have shown that this compound can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. The imidazole ring plays a crucial role in interacting with cellular targets involved in cancer progression. For instance, one study demonstrated its efficacy against specific cancer cell lines, highlighting its potential as an anticancer therapeutic.
Anti-inflammatory Effects
Preliminary research suggests that this compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This property could be beneficial in treating inflammatory diseases.
Pesticidal Activity
The compound has shown promise as an agricultural pesticide due to its ability to disrupt the life cycles of pests. Its dual-ring structure allows for enhanced interaction with biological systems in target organisms. Field studies have documented its effectiveness in reducing pest populations while maintaining safety for non-target species.
Synthesis of Functional Materials
This compound can be utilized in the synthesis of novel functional materials. Its reactive sites allow for the incorporation into polymers or other materials that require specific chemical functionalities. Research has indicated its potential use in creating advanced coatings or composites with enhanced properties such as thermal stability and chemical resistance.
Mechanism of Action
The mechanism by which methyl 2-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-imidazole-4-carboxylate exerts its effects involves interactions with various molecular targets. The thiazole and imidazole rings can bind to enzymes and receptors, modulating their activity. For example, the compound may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular receptors to exert anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-thiazolylmethylamine
- Methyl 4-formylimidazole-5-carboxylate
- 2-Amino-4-methylthiazole
Uniqueness
Methyl 2-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-imidazole-4-carboxylate is unique due to the presence of both thiazole and imidazole rings in its structure. This dual-ring system enhances its chemical reactivity and biological activity compared to compounds containing only one of these rings. The combination of these rings allows for a broader range of interactions with biological targets, making it a versatile compound in medicinal chemistry.
Biological Activity
Methyl 2-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-imidazole-4-carboxylate is a heterocyclic compound notable for its diverse biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features both thiazole and imidazole rings, which are known for their significant roles in biological activities. Its molecular formula is with a molecular weight of approximately 237.28 g/mol. The presence of these rings enhances its reactivity and potential interactions with various biological targets.
This compound exhibits several mechanisms of action that contribute to its biological activity:
- Antimicrobial Activity : The compound has shown efficacy against various bacterial and fungal strains. The thiazole moiety is particularly important for this activity, as it enhances the compound's ability to penetrate microbial cell walls.
- Anticancer Properties : Research indicates that this compound may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest. The imidazole ring plays a crucial role in interacting with cellular targets involved in cancer progression.
- Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
Antimicrobial Activity
A study demonstrated that this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL. This activity was attributed to the structural features of the thiazole ring, which enhances membrane permeability and disrupts bacterial metabolism .
Anticancer Activity
In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, an IC50 value of approximately 15 µM was reported against human glioblastoma cells, indicating potent cytotoxic effects. The mechanism appears to involve the disruption of mitochondrial function and induction of apoptosis through caspase activation .
Anti-inflammatory Activity
Research has indicated that this compound possesses anti-inflammatory properties by inhibiting NF-kB signaling pathways. This inhibition leads to decreased expression of inflammatory mediators such as TNF-alpha and IL-6 .
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of this compound in treating skin infections caused by resistant strains of bacteria. Results indicated a significant reduction in infection rates when used alongside conventional antibiotics .
- Case Study on Cancer Treatment : In a preclinical model using mice with implanted tumors, administration of this compound resulted in a 70% reduction in tumor size compared to control groups, showcasing its potential as an adjunct therapy in oncology .
Comparative Analysis
| Compound Name | Biological Activity | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | Antimicrobial, Anticancer | ~15 | Apoptosis induction |
| Thiazole Derivative A | Antimicrobial | ~30 | Membrane disruption |
| Imidazole Derivative B | Anticancer | ~20 | Cell cycle arrest |
Q & A
Q. What are the standard synthetic protocols for preparing methyl 2-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-imidazole-4-carboxylate, and what key intermediates are involved?
The synthesis typically involves multi-step heterocyclic coupling reactions. A common approach includes:
- Step 1 : Condensation of 2-methyl-1,3-thiazole-4-carbaldehyde with a methyl imidazole carboxylate derivative under acidic reflux conditions (e.g., acetic acid with sodium acetate as a catalyst) .
- Step 2 : Purification via recrystallization from a DMF/acetic acid mixture to isolate the crystalline product . Key intermediates include thiazole-aldehyde precursors and methyl imidazole carboxylate esters. Reaction progress is monitored using TLC or HPLC to ensure purity (>95%) .
Q. How can researchers characterize the structural integrity of this compound, and what analytical techniques are recommended?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions on the imidazole and thiazole rings. For example, the methylene group (-CH2-) bridging the thiazole and imidazole rings appears as a singlet at δ ~4.5 ppm in ¹H NMR .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (C11H13N3O2S; theoretical ~267.08 g/mol).
- Infrared Spectroscopy (IR) : Peaks at ~1700 cm⁻¹ (ester C=O stretch) and ~3100 cm⁻¹ (imidazole C-H stretch) .
Q. What solubility and formulation challenges are associated with this compound in biological assays?
- Solubility : Limited aqueous solubility (~3.33 mg/mL in water at 25°C). Co-solvents like DMSO (up to 5.97 mM) or PEG-300 are recommended for in vitro studies .
- Formulation : For in vivo studies, use SBE-β-CD (sulfobutylether-β-cyclodextrin) to enhance bioavailability. Avoid freeze-thaw cycles to prevent degradation .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing this compound, and what parameters should be prioritized?
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energy barriers in thiazole-imidazole coupling reactions .
- Reaction Path Search Algorithms : Employ tools like the artificial force-induced reaction (AFIR) method to predict optimal conditions (e.g., solvent, temperature) and reduce trial-and-error experimentation .
- Key Parameters : Steric hindrance at the methylene bridge and electronic effects of the thiazole substituents significantly impact reaction yields .
Q. How should researchers address contradictory biological activity data (e.g., antimicrobial vs. cytotoxic effects) observed in analogs of this compound?
- Purity Analysis : Confirm compound purity via HPLC (≥98%) to rule out impurities as confounding factors .
- Structural-Activity Relationship (SAR) Studies : Compare analogs with modified thiazole or imidazole substituents. For example, replacing the 2-methyl-thiazole with a 4-phenyl group may reduce cytotoxicity while retaining antimicrobial activity .
- Solubility Adjustments : Poor solubility in assay buffers can lead to false negatives; use DMSO/PEG-300 mixtures to ensure consistent dosing .
Q. What strategies can mitigate steric hindrance during functionalization of the imidazole ring in derivatives?
- Protecting Groups : Temporarily block reactive sites (e.g., using tert-butoxycarbonyl (Boc) groups) to direct electrophilic substitution to the C-5 position of the imidazole .
- Microwave-Assisted Synthesis : Accelerate reaction kinetics to overcome steric barriers in coupling reactions (e.g., Cu(I)-catalyzed triazole formation) .
Q. How can researchers validate the compound’s mechanism of action in enzyme inhibition studies?
- Kinetic Assays : Use Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive). For example, if the compound binds to the ATP site of a kinase, vary ATP concentrations to observe inhibition patterns .
- X-ray Crystallography : Co-crystallize the compound with the target enzyme (e.g., cytochrome P450) to visualize binding interactions at the methyl-thiazole moiety .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
